1-Methyl-2-prop-2-enylpyrrole
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Overview
Description
1-Methyl-2-prop-2-enylpyrrole is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound is notable for its unique structural feature where a methyl group and a propenyl group are attached to the pyrrole ring.
Preparation Methods
The synthesis of 1-Methyl-2-prop-2-enylpyrrole can be achieved through various synthetic routes. One common method involves the alkylation of 1-methylpyrrole with allyl bromide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 1-methylpyrrole and allyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Procedure: The base deprotonates the 1-methylpyrrole, forming a nucleophilic species that attacks the electrophilic carbon in allyl bromide, resulting in the formation of this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and cost-effectiveness.
Chemical Reactions Analysis
1-Methyl-2-prop-2-enylpyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the propenyl group.
Substitution: Electrophilic substitution reactions are common, where the nitrogen atom in the pyrrole ring can be substituted with various electrophiles under acidic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and electrophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-2-prop-2-enylpyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Methyl-2-prop-2-enylpyrrole exerts its effects involves interactions with various molecular targets and pathways. The compound’s aromatic nature allows it to participate in π-π interactions with biological macromolecules, potentially affecting their function. Additionally, the presence of the propenyl group may enable the compound to undergo metabolic transformations, leading to the formation of active metabolites that interact with specific enzymes or receptors.
Comparison with Similar Compounds
1-Methyl-2-prop-2-enylpyrrole can be compared with other similar compounds such as:
1H-Pyrrole, 1-methyl-2-propyl: This compound has a propyl group instead of a propenyl group, resulting in different chemical reactivity and biological activity.
1H-Pyrrole, 1-methyl-2-acetyl:
1H-Pyrrole, 1-methyl-2-(2-furanylmethyl): This compound contains a furanylmethyl group, which imparts unique characteristics compared to the propenyl group.
Properties
CAS No. |
14022-23-2 |
---|---|
Molecular Formula |
C8H11N |
Molecular Weight |
121.18 g/mol |
IUPAC Name |
1-methyl-2-prop-2-enylpyrrole |
InChI |
InChI=1S/C8H11N/c1-3-5-8-6-4-7-9(8)2/h3-4,6-7H,1,5H2,2H3 |
InChI Key |
VUBMAGPXFAQBDV-UHFFFAOYSA-N |
SMILES |
CN1C=CC=C1CC=C |
Canonical SMILES |
CN1C=CC=C1CC=C |
Synonyms |
1H-Pyrrole,1-methyl-2-(2-propenyl)-(9CI) |
Origin of Product |
United States |
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